molecular formula C9H18O2 B3369872 Propyl 4-methylpentanoate CAS No. 25415-68-3

Propyl 4-methylpentanoate

Cat. No. B3369872
CAS RN: 25415-68-3
M. Wt: 158.24 g/mol
InChI Key: SDINNSBZSSQXBH-UHFFFAOYSA-N
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Description

Propyl 4-methylpentanoate, also known as propyl isohexanoate, is a chemical compound with the molecular formula C9H18O2 . It has a molecular weight of 158.24 g/mol .


Molecular Structure Analysis

The molecular structure of Propyl 4-methylpentanoate consists of a propyl group (CCC) attached to an ester functional group (OC=O), which is further connected to a 4-methylpentanoate group (CCC©C) . The structure can be represented by the canonical SMILES notation: CCCOC(=O)CCC©C .


Physical And Chemical Properties Analysis

Propyl 4-methylpentanoate has several computed properties . It has a molecular weight of 158.24 g/mol, and it does not have any hydrogen bond donors but has two hydrogen bond acceptors. The compound has six rotatable bonds. Its exact mass and monoisotopic mass are both 158.130679813 g/mol. The topological polar surface area is 26.3 Ų, and it has 11 heavy atoms .

Safety and Hazards

The safety and hazards associated with Propyl 4-methylpentanoate are indicated by several hazard statements: H227, H315, H319, H335 . These suggest that the compound is combustible and may cause eye irritation, skin irritation, and respiratory irritation .

Mechanism of Action

Target of Action

Propyl 4-methylpentanoate, also known as propyl isohexanoate , is a chemical compound with the molecular formula

C9H18O2C_9H_{18}O_2C9​H18​O2​

. The primary targets of this compound are not well-documented in the literature. Further research is needed to identify its specific targets and their roles.

Biochemical Pathways

Propyl 4-methylpentanoate may be involved in the fatty acid metabolism pathway . As an ester of a fatty acid, it could potentially be metabolized through similar biochemical pathways as other fatty acids.

properties

IUPAC Name

propyl 4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-7-11-9(10)6-5-8(2)3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDINNSBZSSQXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001037163
Record name Propyl 4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25415-68-3
Record name Pentanoic acid, 4-methyl-, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25415-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl 4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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